molecular formula C13H17NOS B7474835 1-(Azetidin-1-yl)-2-(2,5-dimethylphenyl)sulfanylethanone

1-(Azetidin-1-yl)-2-(2,5-dimethylphenyl)sulfanylethanone

Cat. No. B7474835
M. Wt: 235.35 g/mol
InChI Key: OAGMTZDFKRZJKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Azetidin-1-yl)-2-(2,5-dimethylphenyl)sulfanylethanone, also known as ADSE, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. ADSE belongs to the class of sulfanyl ketones and has been studied for its mechanism of action, biochemical and physiological effects, and possible future directions in research.

Mechanism of Action

The mechanism of action of 1-(Azetidin-1-yl)-2-(2,5-dimethylphenyl)sulfanylethanone is not fully understood, but it is believed to involve the inhibition of enzymes involved in cell proliferation and survival. 1-(Azetidin-1-yl)-2-(2,5-dimethylphenyl)sulfanylethanone has been shown to inhibit the activity of the enzyme AKT, which is involved in cell survival and growth. 1-(Azetidin-1-yl)-2-(2,5-dimethylphenyl)sulfanylethanone also inhibits the activity of the enzyme HDAC, which is involved in gene expression and chromatin remodeling.
Biochemical and Physiological Effects:
1-(Azetidin-1-yl)-2-(2,5-dimethylphenyl)sulfanylethanone has been shown to have various biochemical and physiological effects. In addition to its anti-cancer properties, 1-(Azetidin-1-yl)-2-(2,5-dimethylphenyl)sulfanylethanone has been shown to have anti-inflammatory and anti-oxidant properties. 1-(Azetidin-1-yl)-2-(2,5-dimethylphenyl)sulfanylethanone has also been shown to inhibit the activity of enzymes involved in glucose metabolism, suggesting a potential role in the treatment of diabetes.

Advantages and Limitations for Lab Experiments

One advantage of 1-(Azetidin-1-yl)-2-(2,5-dimethylphenyl)sulfanylethanone is its potential as a therapeutic agent for cancer and other diseases. However, there are also limitations to its use in lab experiments. 1-(Azetidin-1-yl)-2-(2,5-dimethylphenyl)sulfanylethanone is a relatively new compound, and more research is needed to fully understand its mechanism of action and potential side effects.

Future Directions

There are several potential future directions for research on 1-(Azetidin-1-yl)-2-(2,5-dimethylphenyl)sulfanylethanone. One area of interest is the development of 1-(Azetidin-1-yl)-2-(2,5-dimethylphenyl)sulfanylethanone as a therapeutic agent for cancer and other diseases. Another area of interest is the study of 1-(Azetidin-1-yl)-2-(2,5-dimethylphenyl)sulfanylethanone's mechanism of action and how it interacts with other enzymes and proteins in the body. Additionally, research could focus on the potential side effects of 1-(Azetidin-1-yl)-2-(2,5-dimethylphenyl)sulfanylethanone and how to mitigate them in therapeutic applications.

Synthesis Methods

1-(Azetidin-1-yl)-2-(2,5-dimethylphenyl)sulfanylethanone can be synthesized through a multi-step process involving the reaction of 2,5-dimethylphenylsulfonyl chloride with azetidine in the presence of a base, followed by the addition of ethanone. The resulting compound is then purified through column chromatography to obtain pure 1-(Azetidin-1-yl)-2-(2,5-dimethylphenyl)sulfanylethanone.

Scientific Research Applications

1-(Azetidin-1-yl)-2-(2,5-dimethylphenyl)sulfanylethanone has been studied for its potential therapeutic properties, particularly as an anti-cancer agent. In vitro studies have shown that 1-(Azetidin-1-yl)-2-(2,5-dimethylphenyl)sulfanylethanone inhibits the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. 1-(Azetidin-1-yl)-2-(2,5-dimethylphenyl)sulfanylethanone has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

properties

IUPAC Name

1-(azetidin-1-yl)-2-(2,5-dimethylphenyl)sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NOS/c1-10-4-5-11(2)12(8-10)16-9-13(15)14-6-3-7-14/h4-5,8H,3,6-7,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAGMTZDFKRZJKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)SCC(=O)N2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Azetidin-1-yl)-2-(2,5-dimethylphenyl)sulfanylethanone

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